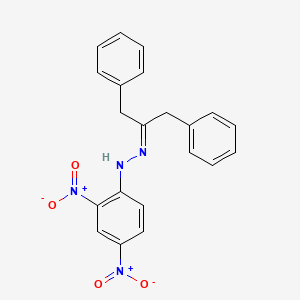
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: May be used in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
1,3-Diphenylpropan-2-one: Another related compound with similar structural features.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
1555-81-3 |
|---|---|
Formule moléculaire |
C21H18N4O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(1,3-diphenylpropan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C21H18N4O4/c26-24(27)19-11-12-20(21(15-19)25(28)29)23-22-18(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12,15,23H,13-14H2 |
Clé InChI |
SADKVEXCBRVUFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
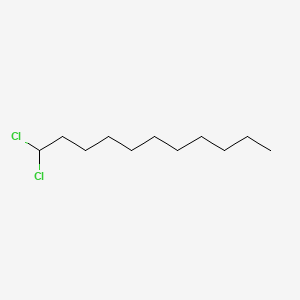
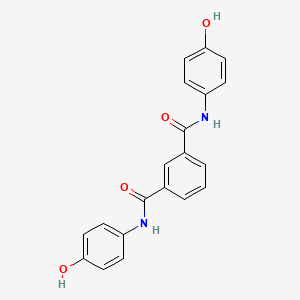
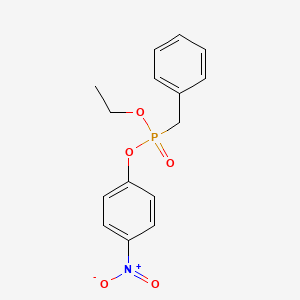
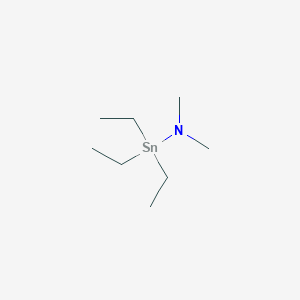
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)
![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

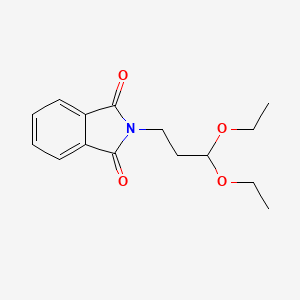

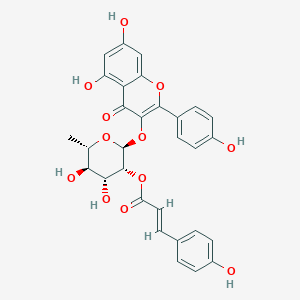
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

